molecular formula C8H18O5Si B062579 Carboxymethyltriethoxysilane CAS No. 162781-72-8

Carboxymethyltriethoxysilane

Cat. No.: B062579
CAS No.: 162781-72-8
M. Wt: 222.31 g/mol
InChI Key: OSOGUZMKNNPEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxymethyltriethoxysilane is an organosilicon compound with the molecular formula C8H18O5Si. It is widely used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the production of advanced materials and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carboxymethyltriethoxysilane can be synthesized through the reaction of triethoxysilane with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous processing techniques. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced purification methods, such as column chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Carboxymethyltriethoxysilane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it hydrolyzes to form silanols and ethanol.

    Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked networks.

    Substitution: It can participate in nucleophilic substitution reactions with other organosilicon compounds.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

    Substitution: Various nucleophiles, including alcohols and amines, under mild conditions.

Major Products:

    Hydrolysis: Silanols and ethanol.

    Condensation: Cross-linked siloxane networks.

    Substitution: Substituted organosilicon compounds.

Scientific Research Applications

Carboxymethyltriethoxysilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of advanced materials, such as hybrid organic-inorganic polymers and coatings.

    Biology: Employed in the functionalization of biomolecules and surfaces for biosensing and bioimaging applications.

    Medicine: Utilized in the development of drug delivery systems and medical implants due to its biocompatibility and ability to form stable bonds with biological tissues.

    Industry: Applied in the production of adhesives, sealants, and surface treatments to enhance the durability and performance of materials.

Mechanism of Action

The mechanism of action of carboxymethyltriethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is primarily due to the presence of reactive silanol groups that can undergo condensation reactions to form stable siloxane bonds. These bonds provide enhanced mechanical strength, chemical resistance, and thermal stability to the materials in which the compound is incorporated.

Comparison with Similar Compounds

Carboxymethyltriethoxysilane can be compared with other similar organosilicon compounds, such as:

    Methyltriethoxysilane: Similar in structure but lacks the carboxymethyl group, resulting in different reactivity and applications.

    Triethoxysilane: A simpler compound with only ethoxy groups, used primarily as a reducing agent.

    (3-Aminopropyl)triethoxysilane: Contains an amino group, making it suitable for functionalizing surfaces with amine functionalities.

Uniqueness: The presence of the carboxymethyl group in this compound imparts unique properties, such as enhanced reactivity towards nucleophiles and the ability to form stable bonds with a wide range of substrates. This makes it particularly valuable in applications requiring strong adhesion and durability.

Properties

IUPAC Name

2-triethoxysilylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O5Si/c1-4-11-14(12-5-2,13-6-3)7-8(9)10/h4-7H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOGUZMKNNPEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CC(=O)O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431188
Record name CARBOXYMETHYLTRIETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162781-72-8
Record name CARBOXYMETHYLTRIETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carboxymethyltriethoxysilane
Reactant of Route 2
Carboxymethyltriethoxysilane
Reactant of Route 3
Carboxymethyltriethoxysilane
Reactant of Route 4
Carboxymethyltriethoxysilane
Reactant of Route 5
Carboxymethyltriethoxysilane
Reactant of Route 6
Carboxymethyltriethoxysilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.